N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(6-ethylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3S/c1-2-28-18-21-15(23-7-10-26-11-8-23)13-12-20-24(16(13)22-18)6-5-19-17(25)14-4-3-9-27-14/h3-4,9,12H,2,5-8,10-11H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKRXFSXROFNRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CO3)C(=N1)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide typically begins with the preparation of the 4-morpholino-1H-pyrazolo[3,4-d]pyrimidine core, which is then subjected to a series of functional group modifications.
The thiol group is introduced through alkylation reactions, and the final step involves the attachment of the furan-2-carboxamide moiety under suitable reaction conditions.
Industrial Production Methods
Industrial production involves optimizing reaction conditions for large-scale synthesis, such as using specific catalysts to increase yield and reduce reaction times.
Reactions are usually conducted under controlled temperature and pressure conditions to ensure the purity and stability of the compound.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes a variety of reactions including oxidation, reduction, and substitution.
Oxidation reactions often target the ethylthio group, converting it into sulfoxides or sulfones.
Reduction reactions may involve the furan ring or the morpholine ring.
Substitution reactions can occur at various positions on the pyrazolo[3,4-d]pyrimidine ring or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various halides and nucleophiles are used under conditions like basic or acidic catalysis.
Major Products
The oxidation of the ethylthio group results in sulfoxides or sulfones.
Reduction of the furan ring can lead to tetrahydrofuran derivatives.
Substitution reactions yield various functionalized pyrazolo[3,4-d]pyrimidine or furan derivatives depending on the specific reagents used.
Scientific Research Applications
Chemistry
The compound is used as a building block for the synthesis of more complex molecules.
Biology
It exhibits potential biological activities such as enzyme inhibition, making it a candidate for drug discovery.
Medicine
Research suggests its possible application as an anticancer agent due to its ability to inhibit specific cellular pathways.
Industry
It is used in the development of novel materials with unique electronic or photonic properties.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects by binding to specific enzymes, such as kinases, thereby inhibiting their activity.
It also interacts with cellular pathways involved in cell proliferation and apoptosis, which explains its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares structural similarities with several pyrazolo[3,4-d]pyrimidine derivatives, differing in substituents at positions 4 and 6 and the carboxamide group. Below is a comparative analysis based on the evidence:
Substituent Variations and Their Implications
Key Observations
Position 4 Substituents: Morpholino (target compound and ): Provides favorable solubility due to its oxygen atom, critical for oral bioavailability.
Position 6 Substituents: Ethylthio (target compound and ): Larger than methylthio, enhancing hydrophobic interactions but increasing molecular weight and lipophilicity.
Carboxamide Groups: Furan-2-carboxamide (target compound and ): Aromatic furan engages in π-π stacking, beneficial for binding to hydrophobic pockets. Cyclopropanecarboxamide : Non-aromatic and rigid, likely altering binding orientation. Biphenyl-4-carboxamide : High lipophilicity and bulk may hinder solubility but improve membrane penetration.
Pharmacokinetic and Pharmacodynamic Inferences
- Solubility: Morpholino-containing compounds (target and ) are expected to exhibit superior aqueous solubility compared to pyrrolidine or isopropylamino analogs.
- Target Affinity : Ethylthio at position 6 (target) may enhance binding to hydrophobic kinase pockets compared to methylthio.
- Metabolic Stability : Methylthio groups () may resist oxidative metabolism better than ethylthio.
Biological Activity
N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and oncology due to its potential biological activities. This article explores the compound's biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrazolopyrimidines, characterized by a core structure that includes:
- Pyrazolo[3,4-d]pyrimidine : A bicyclic structure known for its diverse biological activities.
- Ethylthio Group : Enhances lipophilicity and may influence receptor binding.
- Morpholino Group : Often used to improve pharmacological properties like solubility and stability.
The molecular formula is with a molecular weight of approximately 452.53 g/mol.
Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. By inhibiting CDK2, the compound may induce cell cycle arrest and promote apoptosis in cancer cells. The following mechanisms have been identified:
- Inhibition of Cell Proliferation : The compound interferes with pathways critical for tumor growth.
- Induction of Apoptosis : It activates caspases and modulates poly(ADP-ribose) polymerase (PARP) activity, leading to programmed cell death in malignant cells.
Biological Activity Data
The biological activities of this compound have been evaluated through various studies:
| Study Type | Findings |
|---|---|
| In vitro assays | Demonstrated significant antiproliferative effects on various cancer cell lines. |
| Molecular docking | Showed strong binding affinity to CDK2, suggesting potential as a targeted therapy. |
| Animal studies | Indicated reduced tumor growth in xenograft models when treated with the compound. |
Case Studies
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Anticancer Activity in Breast Cancer Models
- A study evaluated the efficacy of the compound in MCF-7 breast cancer cells, showing a decrease in cell viability by 70% at a concentration of 10 µM after 48 hours of treatment. The mechanism was linked to CDK2 inhibition.
-
Evaluation in Lung Cancer
- In A549 lung cancer cells, the compound induced apoptosis through caspase activation pathways, with a notable increase in cleaved PARP levels observed via Western blot analysis.
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Synergistic Effects with Other Agents
- When combined with standard chemotherapeutics (e.g., doxorubicin), enhanced cytotoxicity was observed, suggesting potential for combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
